transpDMA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

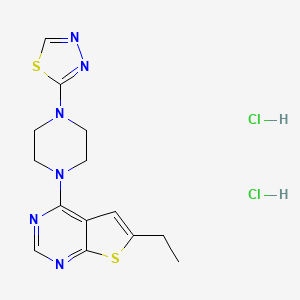

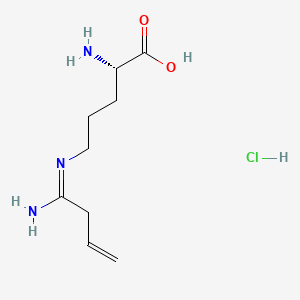

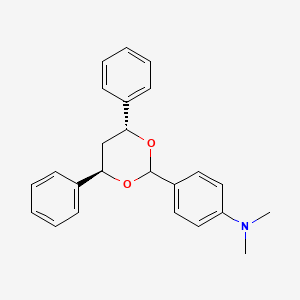

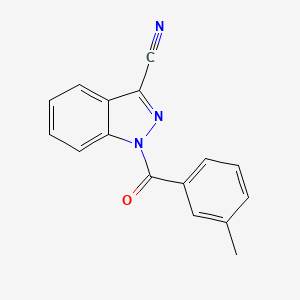

TranspDMA, also known as 4-[(4R,6R)-4,6-Diphenyl-1,3-dioxan-2-yl]-N,N-dimethyl-benzenamine, is a chemical compound with the empirical formula C24H25NO2 . It is a constitutive androstane receptor (CAR) agonist that inhibits FOXO1 and HNF4 driven expression of the gluconeogenesis PEPCK and glucose-6-phosphatase . This compound has been shown to reduce blood glucose levels, insulin sensitivity, and weight gain in rats fed a high-fat diet .

Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C24H25NO2 . Various molecular descriptors can be defined for it, such as structural formula and different dimensional QSAR descriptors . The molecular weight of this compound is 359.46 .Physical And Chemical Properties Analysis

This compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 359.46 and its assay is ≥98% (HPLC) . Other physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.科学研究应用

药物研究

transpDMA是一种组成型雄烷受体(CAR)激动剂 . 发现它抑制了FOXO1和HNF4驱动的糖异生PEPCK和葡萄糖-6-磷酸酶的表达 . 这使得它成为药物研究的潜在候选者,尤其是在代谢性疾病药物开发方面。

糖尿病研究

This compound已被证明可以降低血糖水平 . 这表明它可以用于与糖尿病相关的研究,糖尿病是一种以高血糖水平为特征的疾病。

肥胖研究

除了对血糖水平的影响外,还发现this compound可以改善高脂肪饮食喂养大鼠的胰岛素敏感性并减少体重增加 . 这表明它可能在肥胖研究中发挥作用。

生物医学研究

串联质谱在生物医学研究中的应用允许识别蛋白质或肽及其翻译后修饰(PTMs)作为诊断和治疗的相关生物标志物 . 因此,this compound可能在这种情况中使用。

转化医学

在转化医学领域,研究人员、临床医生和行业合作伙伴合作,彻底改变医疗保健 . 鉴于其在药物研究、糖尿病研究和肥胖研究中的潜在应用,this compound可能在这个过程中发挥作用。

作用机制

Target of Action

transpDMA is a constitutive androstane receptor (CAR) agonist . The primary targets of this compound are FOXO1 and HNF4 . These targets play a crucial role in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .

Mode of Action

This compound interacts with its targets, FOXO1 and HNF4, by inhibiting their activity . This inhibition results in a decrease in the expression of the gluconeogenesis enzymes PEPCK and glucose-6-phosphatase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gluconeogenesis pathway . By inhibiting the expression of PEPCK and glucose-6-phosphatase, this compound reduces the production of glucose in the liver . This can lead to a decrease in blood glucose levels .

Pharmacokinetics

It is known that the compound is soluble in dmso This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels, an increase in insulin sensitivity, and a decrease in weight gain in rats fed a high-fat diet . These effects are likely due to the compound’s inhibition of gluconeogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism (such as a high-fat diet in rats) can affect the compound’s efficacy . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how environmental factors influence the action of this compound.

属性

IUPAC Name |

4-[(4R,6R)-4,6-diphenyl-1,3-dioxan-2-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-25(2)21-15-13-20(14-16-21)24-26-22(18-9-5-3-6-10-18)17-23(27-24)19-11-7-4-8-12-19/h3-16,22-24H,17H2,1-2H3/t22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRMPIVJJKXQPC-DHIUTWEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2OC(CC(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2O[C@H](C[C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does transpDMA interact with its target and what are the downstream effects on gluconeogenesis?

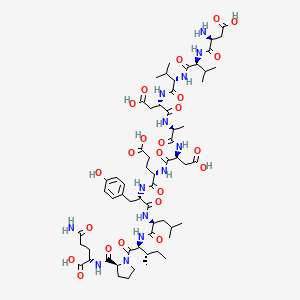

A1: The research paper focuses on the role of this compound as a constitutive androstane receptor (CAR) activator. [] While the exact binding mechanism isn't detailed, the study demonstrates that this compound effectively activates CAR, which leads to the suppression of two key transcription factors involved in gluconeogenesis: Hepatocyte Nuclear Factor 4 alpha (HNF4α) and Forkhead box protein O1 (FOXO1). [] This suppression, in turn, results in the downregulation of the gluconeogenic genes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in rat livers. [] This suggests that this compound, through CAR activation, could potentially inhibit glucose production in the liver.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)

![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)